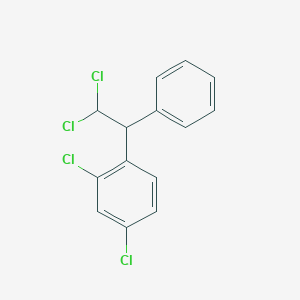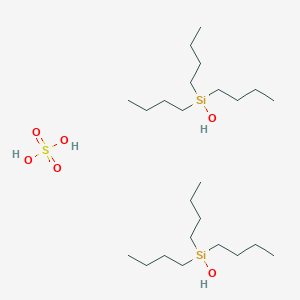![molecular formula C28H22O2Se2 B12569675 [Diselane-1,2-diylbis(methylene-4,1-phenylene)]bis(phenylmethanone) CAS No. 193007-98-6](/img/structure/B12569675.png)
[Diselane-1,2-diylbis(methylene-4,1-phenylene)]bis(phenylmethanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Diselane-1,2-diylbis(methylene-4,1-phenylene)]bis(phenylmethanone) is a complex organic compound characterized by its unique structure, which includes diselane and phenylmethanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Diselane-1,2-diylbis(methylene-4,1-phenylene)]bis(phenylmethanone) typically involves multiple steps. One common method includes the reaction of diselane with methylene-4,1-phenylene and phenylmethanone under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
[Diselane-1,2-diylbis(methylene-4,1-phenylene)]bis(phenylmethanone) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
[Diselane-1,2-diylbis(methylene-4,1-phenylene)]bis(phenylmethanone) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of [Diselane-1,2-diylbis(methylene-4,1-phenylene)]bis(phenylmethanone) involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [Diselane-1,2-diylbis(methylene-4,1-phenylene)]bis(phenylmethanone) include:
- Dimethyl 3,3′-((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))dipropionate
- 6,6′-(ethyne-1,2-diylbis(4,1-phenylene))bis(2-(2-butyloctyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione)
Uniqueness
What sets [Diselane-1,2-diylbis(methylene-4,1-phenylene)]bis(phenylmethanone) apart from similar compounds is its unique combination of diselane and phenylmethanone groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in specific applications, such as advanced material synthesis and biological research .
Properties
CAS No. |
193007-98-6 |
|---|---|
Molecular Formula |
C28H22O2Se2 |
Molecular Weight |
548.4 g/mol |
IUPAC Name |
[4-[[(4-benzoylphenyl)methyldiselanyl]methyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C28H22O2Se2/c29-27(23-7-3-1-4-8-23)25-15-11-21(12-16-25)19-31-32-20-22-13-17-26(18-14-22)28(30)24-9-5-2-6-10-24/h1-18H,19-20H2 |
InChI Key |
LSLPPYOIKIWRAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[Se][Se]CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol)](/img/structure/B12569600.png)

![2-(3-Pentoxythiophen-2-yl)-5-[5-[5-[5-(3-pentoxythiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12569612.png)
![tert-butyl N-[1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate](/img/structure/B12569617.png)





![7-(2-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12569662.png)
![N-[[4-(2-Methoxyphenyl)piperazino]methyl]benzamide](/img/structure/B12569668.png)



